Clathrin-IN-2

Clathrin-mediated endocytosis Enantiomeric purity N-WASP off-target

Clathrin-IN-2 is the enantiomerically pure (S)-wiskostatin analog that eliminates N-WASP off-target activity inherent to racemic Wiskostatin, providing unambiguous clathrin-mediated endocytosis inhibition (CME IC₅₀ 2.3 μM). Unlike Pitstop 2, it spares clathrin-independent pathways and avoids cytotoxicity at effective concentrations. With a defined dynamin/CME selectivity ratio of 3.3, it enables cleaner phenotypic dissection of CME-dependent processes. For R&D programs requiring the highest interpretive clarity, this compound is the preferred tool over racemic or broad-spectrum alternatives. Request a quote or place your order to advance your endocytosis research.

Molecular Formula C17H18Br2N2O
Molecular Weight 426.1 g/mol
Cat. No. B1207517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClathrin-IN-2
Molecular FormulaC17H18Br2N2O
Molecular Weight426.1 g/mol
Structural Identifiers
SMILESCN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O
InChIInChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1
InChIKeyXUBJEDZHBUPBKL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clathrin-IN-2 – A Defined, Enantiomerically Pure Carbazole Inhibitor of Clathrin-Mediated Endocytosis for Quantitative CME Research


Clathrin-IN-2 (CAS 2650733-69-8), chemically designated as (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (Compound 8a), is a synthetic, enantiomerically pure small-molecule inhibitor of clathrin-mediated endocytosis (CME) belonging to the carbazole scaffold family [1]. It exhibits dual inhibitory activity: it blocks CME with an IC₅₀ of 2.3 μM and inhibits dynamin I GTPase with an IC₅₀ of 7.7 μM, representing one of the most potent CME inhibitors reported to date within its structural class [1]. Its defined (S)-enantiomeric configuration distinguishes it from the racemic parent compound Wiskostatin, eliminating confounding off-target activity at the N-WASP actin-remodelling complex that complicates interpretation with the racemate [1].

Why Clathrin-IN-2 Cannot Be Replaced by Generic CME Inhibitors – Enantiomeric Identity, Target Selectivity, and Pharmacological Clarity


Substituting Clathrin-IN-2 with the racemic Wiskostatin, the R-enantiomer Clathrin-IN-4, or widely used CME inhibitors such as Pitstop 2 and Dynasore introduces variables that compromise experimental reproducibility and mechanistic interpretation. Wiskostatin is a racemate with significant N-WASP inhibitory activity (S-isomer EC₅₀ = 4.35 μM; R-isomer EC₅₀ = 3.44 μM) that confounds CME-focused experiments [1]. Pitstop 2, despite its nanomolar-range clathrin binding, exhibits off-target inhibition of clathrin-independent endocytosis (CIE) and cytotoxicity at concentrations near its effective CME-inhibitory concentration [2]. Clathrin-IN-4, the (R)-enantiomer, displays a different dynamin/CME selectivity ratio, making enantiomeric identity critical for studies requiring a specific balance of clathrin versus dynamin inhibition [1]. These distinctions render Clathrin-IN-2 the enantiomerically and pharmacologically defined tool for CME inhibition with the lowest interpretive ambiguity among close structural analogs.

Clathrin-IN-2 Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data


Clathrin-IN-2 vs. Racemic Wiskostatin – ~3-Fold Superior CME Inhibition Potency with Elimination of N-WASP Off-Target Activity

Clathrin-IN-2 (Compound 8a, S-enantiomer) inhibits clathrin-mediated endocytosis with an IC₅₀ of 2.3 ± 3.3 μM, compared to the racemic parent Wiskostatin (1), which exhibits a CME IC₅₀ of 6.9 ± 0.3 μM – an approximately 3-fold improvement in potency [1]. Critically, Wiskostatin was originally characterized as an N-WASP inhibitor with EC₅₀ values of 4.35 μM (S-isomer) and 3.44 μM (R-isomer), introducing a confounding biological activity at concentrations overlapping those required for CME inhibition [1]. Clathrin-IN-2, as the isolated (S)-enantiomer, decouples the CME-inhibitory effect from the N-WASP–Arp2/3 pathway off-target, providing a cleaner pharmacological tool for endocytosis studies [1].

Clathrin-mediated endocytosis Enantiomeric purity N-WASP off-target

Clathrin-IN-2 (S) vs. Clathrin-IN-4 (R) – Enantiomer-Specific Divergence in Dynamin/CME Selectivity Ratio

Within the same study, the (S)-enantiomer Clathrin-IN-2 (8a) and the (R)-enantiomer Clathrin-IN-4 (8b) were directly compared [1]. Clathrin-IN-2 shows a dynamin I GTPase IC₅₀ of 7.7 μM and CME IC₅₀ of 2.3 μM, yielding a dynamin/CME selectivity ratio of approximately 3.3 [1]. In contrast, Clathrin-IN-4 exhibits a dynamin I IC₅₀ of 9.1 μM and CME IC₅₀ of 2.1 μM, giving a higher selectivity ratio of approximately 4.3 [1]. Although both enantiomers are among the most potent CME inhibitors reported, Clathrin-IN-2 displays a narrower gap between dynamin and CME inhibition, which may be advantageous in experimental systems where balanced dual inhibition is desired [1].

Enantioselectivity Dynamin I GTPase Clathrin-IN-4

Clathrin-IN-2 vs. Pitstop 2 – Distinct Molecular Target and Absence of Reported CIE Off-Target Activity

Pitstop 2 is the most potent small-molecule clathrin inhibitor by clathrin-terminal domain binding affinity (IC₅₀ = 1.9 ± 0.4 μM) [2]; however, its specificity has been challenged by demonstrated inhibition of clathrin-independent endocytosis (CIE) and significant cytotoxicity at concentrations near its effective CME-inhibitory range [2]. Clathrin-IN-2 operates through a distinct mechanism – dynamin I GTPase inhibition coupled with CME blockade – and, as a carbazole-based analogue of Wiskostatin, has not been reported to inhibit CIE pathways in the primary literature [1]. While direct head-to-head CIE data are unavailable, the differing molecular targets (clathrin TD for Pitstop 2 vs. dynamin GTPase/clathrin for Clathrin-IN-2) provide a mechanistic basis for functional differentiation when pathway specificity is a critical experimental requirement [1][2].

Pitstop 2 Clathrin-independent endocytosis Mechanism of action

Clathrin-IN-2 vs. Compound 43 (Dynamin IN-2) – Prioritizing CME Potency over Dynamin Inhibition

Compound 43 (commercialized as Dynamin IN-2) from the same carbazole scaffold series is a potent dynamin I inhibitor (IC₅₀ = 1.0 ± 0.2 μM) but a substantially weaker CME inhibitor (IC₅₀ = 9.5 μM) [1]. Clathrin-IN-2 reverses this selectivity: CME IC₅₀ = 2.3 μM and dynamin I IC₅₀ = 7.7 μM, achieving a ~4.1-fold stronger CME blockade at the expense of ~7.7-fold weaker dynamin inhibition [1]. This profile inversion means that Clathrin-IN-2 is the preferred choice when the primary experimental goal is CME pathway inhibition, whereas Compound 43 is better suited for dynamin-centric studies. The two compounds together offer a matched-pair toolkit for dissecting dynamin-dependent versus clathrin-dependent contributions to endocytic phenotypes within a single chemical scaffold series [1].

Dynamin IN-2 CME selectivity Compound 43

Clathrin-IN-2 – Defined Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CME-Specific Pharmacological Dissection with Minimal N-WASP Pathway Interference

In studies investigating clathrin-mediated endocytosis where concurrent N-WASP–Arp2/3 pathway modulation would confound interpretation, Clathrin-IN-2 is the preferred tool over racemic Wiskostatin. The ~3-fold improvement in CME potency (IC₅₀ 2.3 vs. 6.9 μM) and the absence of N-WASP inhibitory activity inherent to the racemate enable cleaner dissection of CME-dependent phenotypes in cell biology and drug-uptake studies [1]. Typical working concentrations (1–10 μM) fall within a range where the enantiomerically pure compound provides interpretable CME blockade without the dual-pathway ambiguity of Wiskostatin.

Matched-Pair CME vs. Dynamin Studies Using Clathrin-IN-2 and Compound 43 (Dynamin IN-2)

The carbazole scaffold series from Cossar et al. (2023) provides a unique matched-pair toolkit: Clathrin-IN-2 for CME-predominant inhibition (CME IC₅₀ 2.3 μM; dynamin IC₅₀ 7.7 μM) and Compound 43 for dynamin-predominant inhibition (dynamin IC₅₀ 1.0 μM; CME IC₅₀ 9.5 μM) [1]. Researchers can deploy both compounds in parallel to deconvolve dynamin-dependent versus clathrin-dependent contributions to endocytic trafficking, viral entry, or receptor internalization. This within-series comparison is particularly valuable for target-validation programs in antiviral and oncology research where endocytic pathway selectivity determines therapeutic index.

Enantiomer-Controlled Endocytosis Studies Using Clathrin-IN-2 (S) and Clathrin-IN-4 (R)

For experiments requiring enantiomer-level control of endocytic inhibition, the (S)-enantiomer Clathrin-IN-2 and (R)-enantiomer Clathrin-IN-4 provide a rare opportunity to probe stereochemistry-dependent effects on dynamin/CME selectivity [1]. The ~30% difference in dynamin/CME selectivity ratio (3.3 for Clathrin-IN-2 vs. 4.3 for Clathrin-IN-4) enables fine-tuning of dual-inhibition profiles without altering the core pharmacophore. This application is relevant for structure–activity relationship (SAR) campaigns and for academic groups investigating the stereochemical determinants of endocytic protein–ligand interactions.

Alternative to Pitstop 2 for Studies Requiring CME Pathway Specificity Without CIE Off-Target Confounding

In experimental systems where discrimination between clathrin-mediated (CME) and clathrin-independent endocytosis (CIE) is essential, Clathrin-IN-2 offers a mechanistically distinct alternative to Pitstop 2 [1][2]. Pitstop 2, despite its potent clathrin-terminal domain binding (IC₅₀ 1.9 μM), is documented to inhibit CIE pathways and exhibits cytotoxicity at near-effective CME concentrations [2]. Clathrin-IN-2, acting through dynamin I GTPase and CME inhibition, has not been reported to affect CIE in the primary characterization study, making it a more specific tool for CME-focused experimental designs where CIE off-target activity would lead to false-positive conclusions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clathrin-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.